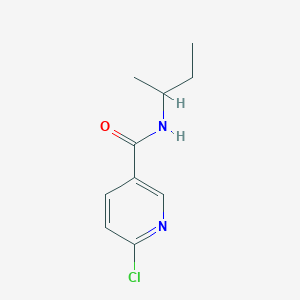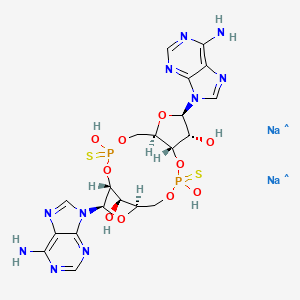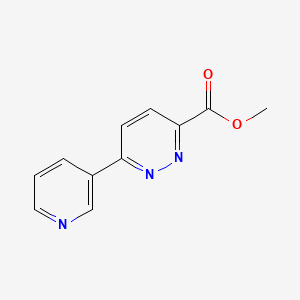
3-Ethyldihydro-2H-pyran-2,6(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyldihydro-2H-pyran-2,6(3H)-dione is a chemical compound that belongs to the class of dihydropyran derivatives It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyldihydro-2H-pyran-2,6(3H)-dione typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base, followed by cyclization to form the desired pyran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Ethyldihydro-2H-pyran-2,6(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into dihydropyran derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while substitution reactions can introduce alkyl or acyl groups into the pyran ring.
科学的研究の応用
3-Ethyldihydro-2H-pyran-2,6(3H)-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving pyran derivatives.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethyldihydro-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze reactions involving pyran derivatives. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, leading to the formation of various bioactive products.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: A similar compound with a different substitution pattern.
2H-Pyran-2-one: Another pyran derivative with a different functional group.
2H-Pyran, 3,4-dihydro-6-methyl-: A methyl-substituted pyran derivative.
Uniqueness
3-Ethyldihydro-2H-pyran-2,6(3H)-dione is unique due to its specific ethyl substitution and the presence of two carbonyl groups. This structural feature imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
特性
CAS番号 |
31468-34-5 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC名 |
3-ethyloxane-2,6-dione |
InChI |
InChI=1S/C7H10O3/c1-2-5-3-4-6(8)10-7(5)9/h5H,2-4H2,1H3 |
InChIキー |
ZSLXTBQTKFEGKO-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(=O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13900023.png)

![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13900035.png)
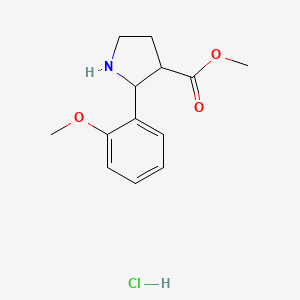

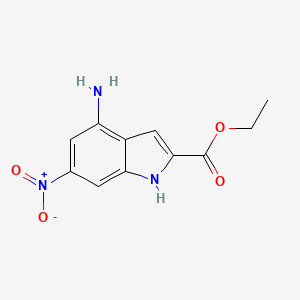
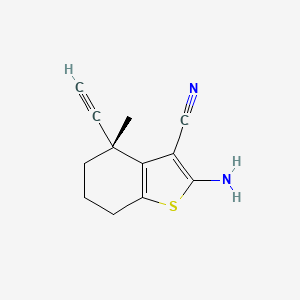
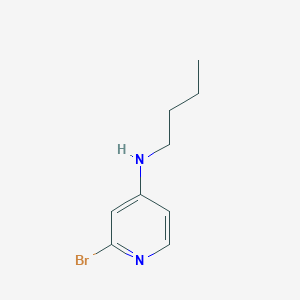
![Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13900078.png)

